molecular formula C24H30N4O5S B2905120 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-15-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2905120
CAS No.: 898451-15-5
M. Wt: 486.59
InChI Key: MICWOIUXDAVHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O5S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound serves as a scaffold for synthesizing various heterocyclic derivatives, including benzodifuran, thiazolopyrimidine, and oxadiazepine derivatives. These synthesized compounds are explored for their biological activities, such as anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with amino thiouracil have shown significant COX-2 selectivity and analgesic and anti-inflammatory activities, comparable to sodium diclofenac in some cases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Evaluation

Additionally, the compound's derivatives are evaluated for their antitumor properties. Different heterocyclic derivatives, including those with thiophene, thiazole, and pyrazole rings, have been synthesized and screened for antiproliferative activity against various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some of these derivatives have shown significant inhibitory effects, indicating potential applications in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).

DNA-PK and PI3-K Inhibition

Another area of application involves the inhibition of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K). Derivatives of this compound, especially those incorporating morpholinyl groups, have been synthesized and evaluated for their potency against DNA-PK, enhancing the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents both in vitro and in vivo. These findings suggest potential therapeutic applications in cancer treatment through the modulation of DNA repair pathways (Cano et al., 2013).

CNS Depressant Activity

The compound's derivatives are also explored for their potential central nervous system (CNS) depressant activity. Synthesized derivatives have been screened for sedative actions, indicating their potential use in developing new sedative drugs (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c29-22(25-17-5-6-20-21(15-17)33-14-13-32-20)16-34-23-18-3-1-4-19(18)28(24(30)26-23)8-2-7-27-9-11-31-12-10-27/h5-6,15H,1-4,7-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICWOIUXDAVHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.